molecular formula C13H10O3 B12443809 2-(6-Methoxy-1-naphthyl)-2-oxo-acetaldehyde

2-(6-Methoxy-1-naphthyl)-2-oxo-acetaldehyde

Cat. No.: B12443809
M. Wt: 214.22 g/mol
InChI Key: YNTQQHUCSBOGAV-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1-naphthyl)-2-oxo-acetaldehyde is an organic compound that belongs to the class of naphthyl derivatives. This compound is characterized by the presence of a methoxy group attached to the naphthalene ring, which is further connected to an oxo-acetaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-1-naphthyl)-2-oxo-acetaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where naphthalen-1(2H)-one is reacted with a Vilsmeier reagent to form the desired product . The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-1-naphthyl)-2-oxo-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-Methoxy-1-naphthyl)-2-oxo-acetaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1-naphthyl)-2-oxo-acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxy-1-naphthyl)-2-oxo-acetaldehyde is unique due to its specific structural features, such as the presence of both a methoxy group and an oxo-acetaldehyde group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-(6-methoxynaphthalen-1-yl)-2-oxoacetaldehyde

InChI

InChI=1S/C13H10O3/c1-16-10-5-6-11-9(7-10)3-2-4-12(11)13(15)8-14/h2-8H,1H3

InChI Key

YNTQQHUCSBOGAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)C=O

Origin of Product

United States

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